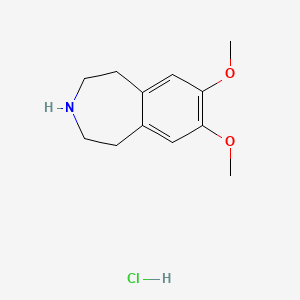
1-(2-Bromo-ethyl)-4-methanesulfonyl-benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Bromo-ethyl)-4-methanesulfonyl-benzene is an organic compound with the molecular formula C9H11BrO2S It is a derivative of benzene, where the benzene ring is substituted with a bromoethyl group and a methanesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Bromo-ethyl)-4-methanesulfonyl-benzene can be synthesized through a multi-step process. One common method involves the bromination of ethylbenzene to form 1-(2-Bromo-ethyl)benzene, followed by the introduction of the methanesulfonyl group. The reaction conditions typically involve:
Bromination: Ethylbenzene is reacted with bromine in the presence of a catalyst such as iron bromide to form 1-(2-Bromo-ethyl)benzene.
Sulfonylation: The bromoethylbenzene is then treated with methanesulfonyl chloride in the presence of a base such as pyridine to introduce the methanesulfonyl group, yielding this compound
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromo-ethyl)-4-methanesulfonyl-benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new compounds.
Elimination Reactions: Under basic conditions, the bromoethyl group can undergo elimination to form alkenes.
Oxidation and Reduction: The methanesulfonyl group can be involved in oxidation-reduction reactions, altering the oxidation state of the sulfur atom
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Elimination: Strong bases like potassium tert-butoxide in solvents like dimethyl sulfoxide.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
- Substituted benzene derivatives, alkenes, and various sulfonylated compounds depending on the reaction conditions and reagents used.
Scientific Research Applications
1-(2-Bromo-ethyl)-4-methanesulfonyl-benzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: Potential precursor for the development of new drugs, particularly those targeting specific enzymes or receptors.
Material Science: Utilized in the synthesis of polymers and advanced materials with unique properties
Mechanism of Action
The mechanism of action of 1-(2-Bromo-ethyl)-4-methanesulfonyl-benzene involves its reactivity towards nucleophiles and bases. The bromo group acts as a leaving group in substitution and elimination reactions, while the methanesulfonyl group can participate in various redox reactions. The molecular targets and pathways depend on the specific application and the nature of the reacting species .
Comparison with Similar Compounds
1-Bromo-2-ethylbenzene: Similar structure but lacks the methanesulfonyl group.
2-Bromoethyl methyl ether: Contains a bromoethyl group but with a different substituent on the benzene ring.
4-Methanesulfonylbenzene: Lacks the bromoethyl group but contains the methanesulfonyl group
Properties
IUPAC Name |
1-(2-bromoethyl)-4-methylsulfonylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO2S/c1-13(11,12)9-4-2-8(3-5-9)6-7-10/h2-5H,6-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXLYKMSRNVSHHJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CCBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[1-(Propan-2-yl)pyrrolidin-3-yl]methanamine](/img/structure/B1289013.png)


![2-Azabicyclo[2.2.2]octane hydrochloride](/img/structure/B1289022.png)
![5-(Bromomethyl)benzo[d]oxazole](/img/structure/B1289023.png)









